molecular formula C12H10N2OS2 B14009472 2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one CAS No. 77655-27-7

2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B14009472
CAS No.: 77655-27-7
M. Wt: 262.4 g/mol
InChI Key: UIMPXLJTJWECLU-UHFFFAOYSA-N
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Description

2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The compound may also interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the thiazolidinone ring but shares the thiazole structure.

    3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Contains a benzothiazole ring instead of a thiazole ring.

    2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains an oxazinone ring instead of a thiazolidinone ring.

Uniqueness

2-Phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both thiazole and thiazolidinone rings, which confer distinct chemical and biological properties

Properties

CAS No.

77655-27-7

Molecular Formula

C12H10N2OS2

Molecular Weight

262.4 g/mol

IUPAC Name

2-phenyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2OS2/c15-10-8-17-11(9-4-2-1-3-5-9)14(10)12-13-6-7-16-12/h1-7,11H,8H2

InChI Key

UIMPXLJTJWECLU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=CS3

Origin of Product

United States

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